molecular formula C26H24N2O5S B2940496 N-(2,4-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 872198-85-1

N-(2,4-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2940496
CAS No.: 872198-85-1
M. Wt: 476.55
InChI Key: FDWLFOICNSLMSE-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery. This compound features a complex molecular architecture that incorporates several pharmacologically significant motifs, including a 4-oxo-1,4-dihydroquinoline core, a 4-methoxybenzenesulfonyl group, and an acetamide linker to a 2,4-dimethylphenyl moiety. The simultaneous presence of these structures suggests potential for diverse biological interactions . Molecules containing sulfonyl groups are known to play important roles in medicinal chemistry and often exhibit a range of biological activities . Similarly, the quinolin-4-one scaffold is a privileged structure in pharmaceutical research. This combination makes the compound a valuable chemical tool for researchers screening for new biological activities, investigating structure-activity relationships (SAR), or developing novel enzyme inhibitors. It is suited for use in hit-to-lead optimization campaigns and as a building block in the synthesis of more complex chemical entities. The product is provided with guaranteed high purity and identity confirmation. This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-17-8-13-22(18(2)14-17)27-25(29)16-28-15-24(26(30)21-6-4-5-7-23(21)28)34(31,32)20-11-9-19(33-3)10-12-20/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWLFOICNSLMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C26H23FN2O5S
  • Molecular Weight : 494.54 g/mol
  • IUPAC Name : N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxoquinolin-1-yl]acetamide
  • CAS Number : 872198-86-2

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are critical in cancer progression and inflammation. For instance, sulfonamide derivatives often target carbonic anhydrases and other key enzymes involved in metabolic pathways.
  • Antiproliferative Effects : Preliminary studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines. Its structural features allow it to interfere with cellular processes such as tubulin polymerization, a vital mechanism in cancer cell division .
  • Antimicrobial Activity : Some derivatives within the same chemical class have demonstrated antimicrobial properties, suggesting potential applications in treating infections .

Efficacy in Biological Assays

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Assay TypeResultReference
Cytotoxicity against cancer cell linesIC50 values in low micromolar range
Enzyme inhibition (e.g., acetylcholinesterase)Significant inhibition observed
Antimicrobial activityEffective against specific bacterial strains

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of structurally related compounds, this compound was evaluated for its ability to inhibit the proliferation of melanoma and prostate cancer cells. The results indicated a notable decrease in cell viability at concentrations correlating with its structural modifications .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an inhibitor of human acetylcholinesterase. Virtual screening and molecular docking studies revealed that the compound binds effectively to both peripheral anionic and catalytic sites on the enzyme, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Linker

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Reagents Products
Acidic hydrolysis (HCl, 80°C)6M HCl, refluxN-(2,4-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxoquinolin-1-yl]acetic acid
Basic hydrolysis (NaOH, 60°C)10% NaOH, ethanolSodium salt of the carboxylic acid derivative

Mechanism : Protonation of the carbonyl oxygen in acidic conditions or nucleophilic hydroxide attack in basic media cleaves the amide bond.

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety participates in nucleophilic displacement reactions, particularly at the sulfur center.

Reaction Reagents Products
AlkylationMethyl iodide, K₂CO₃S-Methylated sulfonamide derivative
Aryl substitutionp-Toluenethiol, DMFThioether-linked quinoline analog

Key Insight : The electron-withdrawing sulfonyl group activates the sulfur atom for nucleophilic attack, enabling modifications for enhanced solubility or bioactivity .

Oxidation and Reduction of the Quinoline Core

The quinoline ring undergoes redox reactions, altering its electronic properties:

Oxidation

  • Reagents : KMnO₄ in acidic medium

  • Product : 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid derivative (via C-2 oxidation).

Reduction

  • Reagents : NaBH₄/CeCl₃ (Luche reduction)

  • Product : 1,2,3,4-Tetrahydroquinoline analog (selective reduction of the pyridine ring).

Functionalization via Electrophilic Aromatic Substitution

The dimethylphenyl group undergoes electrophilic substitution:

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄Para to -CH₃5-Nitro-N-(2,4-dimethylphenyl) derivative
BrominationBr₂/FeBr₃Ortho to -CH₃3-Bromo-N-(2,4-dimethylphenyl) derivative

Note : Steric hindrance from the 2,4-dimethyl groups directs substitution to less hindered positions .

Cross-Coupling Reactions

The quinoline core participates in palladium-catalyzed couplings:

Reaction Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acid6-Arylquinoline derivative
Buchwald-HartwigPd₂(dba)₃/XPhosPrimary amineN-alkylated quinoline analog

Applications : These reactions enable diversification for structure-activity relationship (SAR) studies.

Degradation Pathways

Under UV irradiation or prolonged storage:

  • Photolysis : Cleavage of the sulfonamide group generates 4-methoxybenzenesulfonic acid and a quinoline-acetamide fragment.

  • Hydrolytic Degradation : Exposure to humidity leads to slow hydrolysis of the acetamide linker (t₁/₂ = 120 days at 25°C).

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substitution Patterns

  • Quinolin-4-one Derivatives: The quinolin-4-one scaffold is a common feature in anticonvulsant and kinase-inhibiting agents. For example: 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (): Replaces the 4-methoxybenzenesulfonyl group with a plain benzenesulfonyl moiety and substitutes the 2,4-dimethylphenyl with a 4-chlorophenyl. N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (): Utilizes a quinazolin-4-one core instead of quinoline, with a sulfanyl linker. The 4-methylphenyl group may confer steric hindrance compared to the 4-methoxybenzenesulfonyl group in the target compound .

Acetamide Substituents

  • Aryl Groups: 2,4-Dimethylphenyl: Enhances lipophilicity and may engage in hydrophobic interactions. Benzothiazole Derivatives (): Compounds like N-(benzothiazole-2-yl)-2-phenylacetamide prioritize aromatic stacking via the benzothiazole ring, unlike the dimethylphenyl group in the target compound .

Sulfonyl and Methoxy Modifications

  • Crystallographic studies () suggest such groups stabilize molecular conformations via C–H···O interactions .
  • Methanesulfonamide Analogs (): N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide demonstrates how sulfonamide groups influence crystal packing and intermolecular interactions, though its nitro substituent introduces distinct electronic effects .

Physicochemical Comparison

Property Target Compound Compound Compound
Core Structure Quinolin-4-one Quinolin-4-one Quinazolin-4-one
Sulfonyl Group 4-Methoxybenzenesulfonyl Benzenesulfonyl -
Acetamide Substituent 2,4-Dimethylphenyl 4-Chlorophenyl 4-Acetamidophenyl
Electron Effects Electron-donating (methoxy) Electron-neutral (phenyl) Electron-donating (methyl)
Lipophilicity (LogP) Estimated higher (dimethylphenyl) Moderate (chlorophenyl) Moderate (acetamidophenyl)

Q & A

Q. What synthetic methodologies are recommended for synthesizing the compound, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via amide coupling using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base at 273 K . Purification involves extraction with dichloromethane, washing with saturated NaHCO₃, and recrystallization from methylene chloride. Key optimization parameters include:

  • Catalyst-to-substrate ratio (1:1 for acid and amine components).
  • Temperature control (low temperatures minimize side reactions).
  • Solvent selection (polar aprotic solvents enhance reaction homogeneity). Yield improvements may require iterative adjustments to stoichiometry and reaction time.

Q. Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolves molecular conformation, hydrogen bonding (e.g., R₂²(10) dimers), and dihedral angles between aromatic rings (e.g., 54.8°–77.5° variations observed in asymmetric units) .
  • NMR spectroscopy : Confirms substituent positions (e.g., methoxybenzenesulfonyl group at C3 of the quinoline ring).
  • UV-Vis spectroscopy : Detects λmax at ~255 nm, indicative of conjugated π-systems .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
  • Store at -20°C in airtight containers to prevent degradation .
  • Refer to Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., rinse eyes with water for 15 minutes if exposed) .

Advanced Research Questions

Q. How do conformational variations observed in crystallography impact the compound's reactivity or bioactivity?

Methodological Answer: Crystallographic studies reveal three distinct conformers in the asymmetric unit, with dihedral angles between the dichlorophenyl and pyrazol-4-yl rings ranging from 54.8° to 77.5° . These variations suggest:

  • Steric repulsion influences rotational freedom of the amide group.
  • Hydrogen bonding networks (N–H⋯O) stabilize dimeric forms, potentially affecting solubility or target binding. Researchers should compare solution-state conformers (via NMR or computational modeling) to assess biological relevance.

Q. How can structure-activity relationships (SAR) be derived for this compound using analogous derivatives?

Methodological Answer:

  • Bioactivity assays : Test enzyme inhibition (e.g., kinase or protease targets) using in vitro models. Reference analogs like N-(4-hydroxyphenyl)acetamide, which show anti-inflammatory activity .
  • Modify substituents : Replace the 4-methoxybenzenesulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess potency changes.
  • Computational SAR : Use docking studies to predict binding affinities against targets like cyclooxygenase (COX) or cytochrome P450 .

Q. What computational strategies validate the compound's interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Validate with crystallographic bond lengths and angles .
  • Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock. Compare results with experimental IC₅₀ values from enzyme assays.
  • Molecular Dynamics (MD) : Simulate binding stability over time (e.g., 100 ns trajectories) to identify critical residue interactions .

Q. How should researchers address discrepancies in structural or functional data?

Methodological Answer:

  • Reproducibility : Repeat crystallizations under varying conditions (e.g., solvent polarity, temperature) to confirm conformational diversity .
  • Cross-validation : Combine X-ray data with spectroscopic (NMR) and computational (DFT) results to resolve ambiguities.
  • Statistical analysis : Use Principal Component Analysis (PCA) to classify conformational clusters and identify dominant packing forces.

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